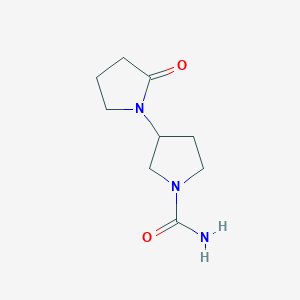

3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and structural properties .

Méthodes De Préparation

The synthesis of 3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with pyrrolidin-2-one to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and yield .

Analyse Des Réactions Chimiques

3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Applications De Recherche Scientifique

3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-dione . While these compounds share a similar core structure, this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity . Similar compounds include:

- Pyrrolidine-2-one

- Pyrrolidine-2,5-dione

- Prolinol

Activité Biologique

3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide, a compound featuring a pyrrolidine core, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This formula indicates the presence of two nitrogen atoms and two oxygen atoms, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been studied for:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against Gram-positive bacteria and fungi.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. A study utilizing A549 human lung adenocarcinoma cells demonstrated significant cytotoxic effects at concentrations around 100 µM. The viability post-treatment was assessed using MTT assays, revealing structure-dependent activity among various derivatives.

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| This compound | 66% | 75 |

| Cisplatin (control) | 30% | 10 |

These results indicate that while the compound exhibits promising anticancer properties, it requires further optimization for enhanced potency.

Antimicrobial Activity

The compound has shown activity against several pathogenic strains. In vitro studies indicated effective inhibition of bacterial growth in certain Gram-positive strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 64 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A recent study focused on the efficacy of this compound in combination therapies. When used alongside established chemotherapeutics like doxorubicin, it enhanced the overall cytotoxic effect on resistant cancer cell lines. This suggests a potential role in overcoming drug resistance.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. It was observed to reduce oxidative stress markers and improve neuronal survival rates, indicating its potential utility in treating neurodegenerative diseases.

Propriétés

IUPAC Name |

3-(2-oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c10-9(14)11-5-3-7(6-11)12-4-1-2-8(12)13/h7H,1-6H2,(H2,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKNKQFRLPCUKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2CCN(C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.